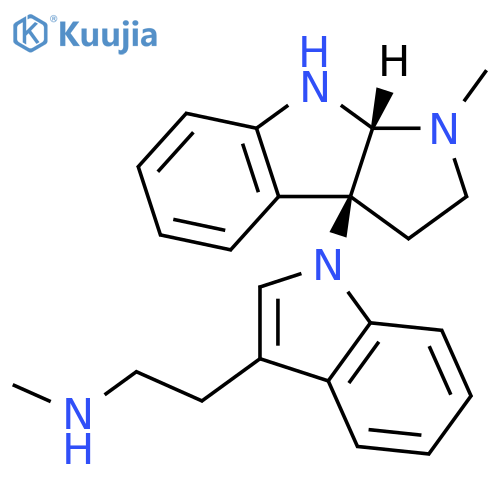Cas no 1253641-92-7 ((+)-Psychotriasine)

(+)-Psychotriasine structure
商品名:(+)-Psychotriasine
CAS番号:1253641-92-7
MF:C22H26N4
メガワット:346.468644618988
CID:5044200
(+)-Psychotriasine 化学的及び物理的性質
名前と識別子
-
- 1H-Indole-3-ethanamine, N-methyl-1-[(3aS,8aR)-2,3,8,8a-tetrahydro-1-methylpyrrolo[2,3-b]indol-3a(1H)-yl]-
- (+)-Psychotriasine
-
- インチ: 1S/C22H26N4/c1-23-13-11-16-15-26(20-10-6-3-7-17(16)20)22-12-14-25(2)21(22)24-19-9-5-4-8-18(19)22/h3-10,15,21,23-24H,11-14H2,1-2H3/t21-,22+/m1/s1
- InChIKey: YKHLGSHSEBZEJT-YADHBBJMSA-N
- ほほえんだ: N1([C@]23CCN(C)[C@@]2([H])NC2=C3C=CC=C2)C2=C(C=CC=C2)C(CCNC)=C1
(+)-Psychotriasine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P840190-10mg |
(+)-Psychotriasine |
1253641-92-7 | 10mg |
$1918.00 | 2023-05-17 | ||
| TRC | P840190-1mg |
(+)-Psychotriasine |
1253641-92-7 | 1mg |
$253.00 | 2023-05-17 |
(+)-Psychotriasine 関連文献
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
1253641-92-7 ((+)-Psychotriasine) 関連製品
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量